molecular formula C19H16FN3O3S B2576665 2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide CAS No. 921543-67-1

2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide

Cat. No.: B2576665
CAS No.: 921543-67-1
M. Wt: 385.41
InChI Key: WQECBWGBHHYCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H16FN3O3S and its molecular weight is 385.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Compounds incorporating a sulfamoyl moiety, similar to the chemical structure of interest, have been synthesized and evaluated for their antimicrobial properties. A study by Darwish et al. (2014) explored the synthesis of new heterocyclic compounds with sulfamoyl features, aiming to develop antimicrobial agents. These compounds were synthesized through various chemical reactions and evaluated for both antibacterial and antifungal activities, showing promising results. This research highlights the potential of such compounds in the development of new antimicrobial agents (Darwish, E., Abdel Fattah, A. M., Attaby, F., & Al-Shayea, Oqba N., 2014).

Anticancer and Enzyme Inhibition

Compounds with a structure related to 2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide have shown promise as enzyme inhibitors with potential anticancer effects. For example, Stec et al. (2011) investigated various heterocyclic analogs as alternatives to reduce metabolic deacetylation, leading to the identification of compounds with similar in vitro potency and in vivo efficacy for enzyme inhibition, particularly PI3Kα and mTOR, which are significant targets in cancer therapy (Stec, Markian M. et al., 2011).

Molecular Docking and Drug Efficacy

Thangarasu, Manikandan, and Thamaraiselvi (2019) conducted a study on novel pyrazole derivatives synthesized from precursors involving similar structural features. These compounds were evaluated for their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities, through in vitro tests and molecular docking studies. The research demonstrated the potential of these compounds as future COX-2 inhibitors or anti-inflammatory drugs, highlighting the role of molecular docking in drug efficacy determinations (Thangarasu, P., Manikandan, A., & Thamaraiselvi, S., 2019).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c1-27(25,26)19-11-10-17(22-23-19)14-4-8-16(9-5-14)21-18(24)12-13-2-6-15(20)7-3-13/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQECBWGBHHYCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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